An In-depth Technical Guide to 4,8-Dichloro-1,7-naphthyridine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4,8-Dichloro-1,7-naphthyridine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,8-Dichloro-1,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. The naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4,8-dichloro-1,7-naphthyridine, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
4,8-Dichloro-1,7-naphthyridine is a bicyclic aromatic compound with the molecular formula C₈H₄Cl₂N₂. The structure consists of two fused pyridine rings with nitrogen atoms at positions 1 and 7, and chlorine atoms substituted at positions 4 and 8.
Chemical Structure:
Figure 1. Chemical structure of 4,8-Dichloro-1,7-naphthyridine.
Physicochemical Properties:
A summary of the key physicochemical properties of 4,8-dichloro-1,7-naphthyridine is presented in the table below. It is important to note that while some properties are available from chemical suppliers and databases, detailed experimental data for this specific isomer is limited in the public domain.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | PubChem[1][2] |
| Molecular Weight | 199.04 g/mol | Lead Sciences, PubChem[1][2][3][4] |
| CAS Number | 1279894-03-9 | Lead Sciences[3][4] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | >95% (commercially available) | Lead Sciences[3][4] |
| Storage | Inert atmosphere, 2-8°C | Lead Sciences[3][4] |
Synthesis and Reactivity
General Synthetic Approach for 1,7-Naphthyridines:
A common route to the 1,7-naphthyridine core involves the Skraup synthesis or variations thereof, starting from aminopyridines. The reactivity of the dichloro-substituted naphthyridine core is of significant interest for further functionalization. The chlorine atoms at the 4 and 8 positions are expected to be susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is a key feature for the generation of diverse chemical libraries for drug discovery programs.
Potential Reactivity:
The reactivity of dichloronaphthyridines is generally characterized by the susceptibility of the chloro-substituents to nucleophilic displacement. This allows for a variety of chemical transformations, including:
-
Amination: Introduction of amine functionalities.
-
Alkoxylation/Aryloxylation: Formation of ether linkages.
-
Thiolation: Introduction of sulfur-containing groups.
-
Cross-coupling reactions: Such as Suzuki, Stille, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.
These reactions provide a versatile platform for the synthesis of a wide array of 4,8-disubstituted-1,7-naphthyridine derivatives for structure-activity relationship (SAR) studies.
Potential Applications in Drug Discovery
The naphthyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of various naphthyridine isomers have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.
While specific biological data for 4,8-dichloro-1,7-naphthyridine is limited, its structural features suggest it as a valuable starting point for the development of novel therapeutic agents. The 1,7-naphthyridine core, in particular, has been explored for its potential as a scaffold for kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Potential as a Kinase Inhibitor Scaffold:
The nitrogen atoms within the naphthyridine ring system can act as hydrogen bond acceptors, a common interaction motif in the ATP-binding pocket of kinases. The dichlorinated nature of 4,8-dichloro-1,7-naphthyridine provides two reactive sites for the introduction of various substituents that can be designed to target specific features of a kinase active site, thereby improving potency and selectivity.
Illustrative Workflow for Kinase Inhibitor Development:
The following diagram illustrates a general workflow for the utilization of 4,8-dichloro-1,7-naphthyridine in a kinase inhibitor discovery program.
Diagram 1: General workflow for developing kinase inhibitors from 4,8-dichloro-1,7-naphthyridine.
Experimental Protocols
Due to the limited availability of specific experimental procedures for 4,8-dichloro-1,7-naphthyridine in the public domain, this section provides a generalized protocol for a nucleophilic aromatic substitution reaction, a key step in its derivatization.
General Protocol for Amination of 4,8-Dichloro-1,7-naphthyridine:
Objective: To synthesize a 4-amino-8-chloro-1,7-naphthyridine derivative.
Materials:
-
4,8-Dichloro-1,7-naphthyridine
-
Desired primary or secondary amine
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4,8-dichloro-1,7-naphthyridine (1 equivalent) and the chosen solvent.
-
Add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-8-chloro-1,7-naphthyridine derivative.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Logical Flow for Compound Characterization:
Diagram 2: Logical workflow for the characterization of a synthesized derivative.
Conclusion
4,8-Dichloro-1,7-naphthyridine represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its dichlorinated nature provides a versatile platform for chemical modification, making it an attractive starting point for the development of new therapeutics, particularly in the area of kinase inhibition. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and its derivatives to unlock their full potential in drug discovery.

